molecular formula C11H16ClN B7778834 (R)-2-phenylpiperidine hydrochloride

(R)-2-phenylpiperidine hydrochloride

Cat. No. B7778834
M. Wt: 197.70 g/mol
InChI Key: YNQTWZUWWFUKSN-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-phenylpiperidine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-phenylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-phenylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of compounds similar to "(R)-2-phenylpiperidine hydrochloride" has been investigated, providing insights into their molecular conformations and interactions (Geneste et al., 1981); (Tillack et al., 1974).

  • Pharmacological Profiles : The pharmacological effects of compounds structurally similar to "(R)-2-phenylpiperidine hydrochloride" have been studied. This includes their interaction with serotonin receptors and their potential as antiplatelet agents (Ogawa et al., 2002).

  • Stereoselective Synthesis : Research has been conducted on the stereoselective synthesis of compounds related to "(R)-2-phenylpiperidine hydrochloride", which is important for creating specific enantiomers with desired biological activities (Sivak et al., 2016); (Amat et al., 2002).

  • Stereochemistry and NMR Studies : The stereochemistry of related compounds has been analyzed using nuclear magnetic resonance (NMR), providing detailed information about their molecular geometry and interactions (Casy & Mcerlane, 1972); (Jones et al., 1973).

  • Potential Therapeutic Applications : Some studies have explored the therapeutic potential of related compounds in areas such as antispasmodic activity, receptor binding, and chiral sensing (Hudkins et al., 1994); (Matsuda et al., 1976); (Chen et al., 2010).

  • Analytical Methods : Analytical techniques for determining the concentrations of similar compounds in biological samples have been developed, crucial for pharmacokinetic studies (Yang et al., 2004).

properties

IUPAC Name

(2R)-2-phenylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h1-3,6-7,11-12H,4-5,8-9H2;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQTWZUWWFUKSN-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-phenylpiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.